3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol is an organic compound that features a quinolin-8-ol moiety bonded to a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol typically involves the borylation of quinolin-8-ol derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinolin-8-ol with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The quinolin-8-ol moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced quinolin-8-ol derivatives.
Substitution: Substituted boronic esters.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly as a precursor for boron-containing drugs.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol involves its interaction with molecular targets through its boronic ester and quinolin-8-ol groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The quinolin-8-ol moiety can interact with metal ions, which is valuable in the development of metal ion sensors and chelators .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a quinoline ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains a benzene ring instead of a quinoline ring.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Features a benzoate ester group.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol is unique due to the presence of both the boronic ester and quinolin-8-ol moieties, which confer distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for versatile interactions with different molecular targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H18BNO3 |
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Molecular Weight |
271.12 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-10-6-5-7-12(18)13(10)17-9-11/h5-9,18H,1-4H3 |
InChI Key |
CGTUELKVYAVQSX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC=C3)O)N=C2 |
Origin of Product |
United States |
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